5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine
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Overview
Description
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse pharmacological activities. In
Scientific Research Applications
5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its antimicrobial activity. Studies have shown that this compound exhibits potent antibacterial and antifungal activity against a wide range of microorganisms, including multidrug-resistant strains. This makes it a promising candidate for the development of new antimicrobial agents.
Another area of research interest is the potential use of this compound as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is not fully understood. However, studies have suggested that this compound exerts its antimicrobial and anticancer activity through multiple mechanisms. It has been proposed that this compound inhibits cell wall synthesis in bacteria and disrupts fungal cell membranes, leading to cell death. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and inhibiting cell cycle progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and does not have any significant adverse effects on normal cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound. It has been suggested that this compound may have potential applications in the treatment of various diseases, including bacterial and fungal infections, as well as cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs in these areas. In addition, the synthesis of this compound is relatively straightforward and can be achieved in high yields and purity.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mode of action of this compound. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for research on 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine. One area of interest is the development of new antimicrobial agents based on this compound. Further studies are needed to determine the spectrum of activity and potential clinical applications of this compound.
Another area of research interest is the development of new anticancer drugs based on this compound. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines. Further studies are needed to determine the mechanism of action and potential clinical applications of this compound.
Overall, this compound is a promising compound that has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis of 5-methyl-N-(4-phenyl-1,3-thiazol-2-yl)-2-pyridinamine can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminopyridine and 2-bromoacetophenone to form 2-(2-pyridinyl)acetophenone. This intermediate is then reacted with thiosemicarbazide to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various research applications.
properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-8-14(16-9-11)18-15-17-13(10-19-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQMGBPCRJGQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203920 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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